1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 120095-64-9
VCID: VC21536652
InChI: InChI=1S/C6H4Cl3N3O3/c1-11-2-3(12(14)15)10-5(11)4(13)6(7,8)9/h2H,1H3
SMILES: CN1C=C(N=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]
Molecular Formula: C6H4Cl3N3O3
Molecular Weight: 272.5 g/mol

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole

CAS No.: 120095-64-9

Cat. No.: VC21536652

Molecular Formula: C6H4Cl3N3O3

Molecular Weight: 272.5 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole - 120095-64-9

CAS No. 120095-64-9
Molecular Formula C6H4Cl3N3O3
Molecular Weight 272.5 g/mol
IUPAC Name 2,2,2-trichloro-1-(1-methyl-4-nitroimidazol-2-yl)ethanone
Standard InChI InChI=1S/C6H4Cl3N3O3/c1-11-2-3(12(14)15)10-5(11)4(13)6(7,8)9/h2H,1H3
Standard InChI Key INKVZBLTZFTRTH-UHFFFAOYSA-N
SMILES CN1C=C(N=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]
Canonical SMILES CN1C=C(N=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]

Chemical Properties and Structure

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole possesses distinct chemical properties that stem from its unique molecular structure. This section details the compound's fundamental chemical characteristics and structural features that contribute to its reactivity and applications.

Molecular Structure

The compound consists of an imidazole ring with three key substitutions: a methyl group at position 1 (N1), a trichloroacetyl group at position 2 (C2), and a nitro group at position 4 (C4). This arrangement creates a molecule with multiple reactive sites that can participate in various chemical transformations. The presence of the electron-withdrawing nitro and trichloroacetyl groups significantly influences the electronic distribution within the molecule, affecting its reactivity patterns.

The IUPAC name for this compound is 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone, which is also sometimes referenced as 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)-ethanone . These systematic names precisely describe the arrangement of atoms and functional groups within the molecule.

Chemical Identifiers and Properties

The compound can be identified through various chemical identifiers, including:

PropertyValueReference
CAS Number120095-64-9
Molecular FormulaC6H4Cl3N3O3
Molecular Weight272.47 g/mol
SMILES NotationCN1C=C(N=C1C(=O)C(Cl)(Cl)Cl)N+[O-]

These chemical identifiers provide standardized means of referencing and identifying the compound across scientific literature and chemical databases. The compound's structural features, particularly the presence of reactive functional groups like the nitro group and the trichloroacetyl moiety, contribute significantly to its chemical behavior and potential applications in various research contexts.

Synthesis and Preparation Methods

The synthesis of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole involves specific chemical procedures that have been developed and optimized over time. Understanding these synthetic routes is essential for researchers interested in working with this compound.

Laboratory Synthesis

The most common preparation method for 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole involves the nitration of 1-methyl-2-(trichloroacetyl)-1H-imidazole. This reaction typically employs concentrated nitric acid and sulfuric acid as nitrating agents. The reaction must be carefully controlled, particularly with respect to temperature, to ensure selective nitration of the imidazole ring at the desired position.

The general synthetic pathway can be outlined as follows:

  • Preparation of 1-methyl-2-(trichloroacetyl)-1H-imidazole as the starting material

  • Nitration using a mixture of concentrated nitric and sulfuric acids

  • Temperature control to ensure regioselectivity of the nitration

  • Purification of the final product through recrystallization or other purification techniques

While the search results don't provide a detailed step-by-step synthesis protocol specifically for this compound, related literature suggests that similar imidazole derivatives are synthesized using comparable methods.

Purification Methods

After synthesis, the compound typically requires purification to achieve the desired level of purity for research applications. Common purification methods include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel or other stationary phases

  • Preparative HPLC for higher purity requirements

Commercial sources typically provide the compound with a minimum purity of 97% as determined by HPLC analysis, which is suitable for most research applications .

Chemical Reactivity

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole exhibits diverse chemical reactivity patterns due to its functional groups. This section examines the key reactions and transformations this compound can undergo.

Reactions of the Nitro Group

The nitro group at position 4 of the imidazole ring is a key site for chemical transformations. This group can undergo several important reactions:

  • Reduction: The nitro group can be reduced to an amino group using various reducing agents. Common reduction methods include catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) as a catalyst. This transformation is particularly valuable as it creates a new reactive site for further functionalization .

  • Nucleophilic Substitution: In some cases, the nitro group can be displaced by nucleophiles, although this is less common than reduction reactions.

The search results provide evidence of such transformations in related compounds. For instance, the reduction of nitro groups in related pyrrole compounds is described, where "N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide was dissolved in THF and cooled to 0 °C. Then 10%-Pd/C was added in small portions, and the flask was repeatedly evacuated and refilled with hydrogen gas; the suspension was then stirred under hydrogen for 6 h" .

Reactions of the Trichloroacetyl Group

The trichloroacetyl group at position 2 of the imidazole ring represents another reactive site:

  • Nucleophilic Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, including alkoxides, amines, and thiols. For example, the search results mention a reaction where a related compound "(2.0 g, 7.4 mmol) was dissolved in methanol (14 mL). Sodium methoxide (0.48 g, 8.8 mmol) was dissolved in methanol (10 mL) and then added to [the compound] while stirring, and the reaction was refluxed (70 °C) for 1 h" .

  • Hydrolysis: The trichloroacetyl group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid derivative.

  • Reduction: The carbonyl group of the trichloroacetyl moiety can be reduced to form the corresponding alcohol using selective reducing agents.

Reactions of the Imidazole Ring

The imidazole core itself can participate in various reactions:

  • Electrophilic Substitution: The imidazole ring can undergo electrophilic aromatic substitution reactions, although the presence of the nitro and trichloroacetyl groups significantly influences the reactivity and regioselectivity of these reactions.

  • N-Methylation: While the compound already has a methyl group at the N1 position, the reaction conditions and methods used for this methylation are relevant to understanding the compound's synthesis pathways.

The combination of these reactive sites makes 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole a versatile building block in organic synthesis, allowing for selective modifications to create derivatives with tailored properties for specific applications.

Applications in Scientific Research

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole has found applications across multiple scientific disciplines, leveraging its unique chemical structure and reactivity. This section explores its various applications in scientific research.

Chemical Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis pathways. Its functional groups provide multiple handles for further derivatization, making it useful in the synthesis of more complex molecules. Specifically, it can function as:

  • A building block for heterocyclic compound libraries

  • A precursor for compounds with biological activity

  • An intermediate in the synthesis of specialized reagents

The trichloroacetyl group can serve as an activating or directing group for subsequent transformations, while the nitro group provides opportunities for introducing diverse functionalities through its reduction products.

Cancer Research

The compound has also shown cytotoxic effects against several cancer cell lines. Notably, it has been evaluated for its antitumor potential against colon carcinoma cells (HCT15), displaying IC50 values comparable to established chemotherapeutics such as doxorubicin. This suggests potential applications in cancer research and possibly in developing new anticancer therapies.

The mechanism of this cytotoxicity is thought to involve the induction of apoptosis through reactive oxygen species (ROS) generation and subsequent cellular stress responses. This mechanistic insight provides valuable direction for further research into the compound's potential anticancer applications.

Biological Activity

The biological activity of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole has been a subject of significant research interest, particularly regarding its antimicrobial and anticancer properties. This section delves deeper into these biological activities and the supporting research findings.

Antimicrobial Properties

Research has demonstrated that 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole exhibits significant antimicrobial activity against a variety of microbial strains. This activity is particularly noteworthy as it suggests potential applications in developing new antimicrobial agents.

In vitro studies have evaluated the compound's efficacy against different bacterial strains, with promising results. While the search results don't provide specific minimum inhibitory concentration (MIC) values, they indicate that the compound effectively inhibits the growth of various bacterial strains at relatively low concentrations.

The compound's antimicrobial activity can be attributed to its unique structural features, particularly the combination of the imidazole ring with the nitro and trichloroacetyl groups. These structural elements likely contribute to its ability to interact with bacterial cellular components, potentially disrupting essential bacterial processes.

Anticancer Activity

Another significant aspect of the compound's biological activity is its cytotoxic effect against cancer cell lines. Studies have shown that 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole demonstrates cytotoxicity against several cancer cell lines, with notable activity against colon carcinoma cells (HCT15).

Comparative studies with other nitro-containing compounds have revealed that this compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. This suggests its potential value in cancer research and possibly in developing new anticancer therapies.

Structure-Activity Relationships

The biological activity of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole can be better understood through structure-activity relationship (SAR) studies. While detailed SAR data is limited in the search results, general observations can be made based on the compound's structure and the activities of similar compounds.

The key structural features likely contributing to the compound's biological activity include:

  • The imidazole ring: Provides a scaffold that can interact with biological targets

  • The nitro group: May contribute to the compound's activity through various mechanisms, including redox cycling and generation of reactive species

  • The trichloroacetyl group: May participate in covalent bonding with nucleophilic sites in proteins and enzymes

Comparative studies with similar compounds, such as pyrrole derivatives mentioned in the search results, suggest that the specific arrangement of these functional groups significantly impacts the biological activity profile . Further research in this area could provide valuable insights for designing derivatives with enhanced biological activities.

Mechanism of Action

Understanding the mechanism of action of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole is crucial for its potential applications in medicinal chemistry and other biological contexts. This section explores the current understanding of how the compound exerts its biological effects.

Molecular Interactions

The mechanism of action of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole involves its interaction with specific molecular targets and cellular pathways. The compound's functional groups play critical roles in these interactions:

  • The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This reduction process, which can be catalyzed by various cellular enzymes, may lead to the formation of reactive nitrogen species that can damage cellular macromolecules.

  • The trichloroacetyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially affecting their function. This group may act as an electrophile, reacting with nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins.

  • The imidazole ring may engage in various non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions with biological targets. These interactions can contribute to the compound's ability to bind to specific biological targets, including proteins and DNA.

Antimicrobial Mechanism

The antimicrobial activity of the compound likely involves multiple mechanisms:

  • Disruption of microbial cell membranes or cell walls

  • Inhibition of essential microbial enzymes through covalent modification

  • Generation of reactive species that damage microbial cellular components

  • Interference with microbial DNA replication or protein synthesis

While the search results don't provide specific details on the antimicrobial mechanism, the structural features of the compound suggest these potential modes of action. Further research is needed to elucidate the precise antimicrobial mechanisms.

Anticancer Mechanism

The cytotoxic effects of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole against cancer cells are likely attributed to several mechanisms:

  • Induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and subsequent cellular stress responses.

  • Potential DNA binding and damage, particularly considering that related imidazole compounds have been studied as DNA minor groove binders .

  • Inhibition of key enzymes involved in cancer cell proliferation and survival.

The search results specifically mention that the cytotoxicity of the compound is "likely attributed to the induction of apoptosis through reactive oxygen species (ROS) generation and subsequent cellular stress responses". This suggests a mechanism involving oxidative stress as a key component of the compound's anticancer activity.

Understanding these mechanisms of action provides valuable insights for developing derivatives with enhanced efficacy or selectivity for specific biological targets, potentially leading to new therapeutic agents with improved properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole, it is valuable to compare it with structurally similar compounds. This comparative analysis highlights the structural features that contribute to the compound's distinctive chemical and biological profile.

Structural Analogues

Several compounds share structural similarities with 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole, including:

  • 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrrole: This compound has a pyrrole ring instead of an imidazole ring. The different heterocyclic core significantly affects the compound's chemical reactivity and biological activities.

  • 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrazole: This analogue features a pyrazole ring, which contains two adjacent nitrogen atoms in the five-membered ring, compared to the non-adjacent nitrogens in imidazole.

  • Related imidazole derivatives with different substituents at positions 2 and 4.

Comparative Chemical Reactivity

The chemical reactivity of these structural analogues differs in several ways:

  • Basicity: Imidazole is more basic than pyrrole due to the presence of the additional nitrogen atom, which affects the compound's interactions with acids and electrophiles.

  • Nucleophilicity: The reactivity of the heterocyclic ring toward electrophiles differs among these compounds, with the imidazole derivative generally showing different regioselectivity compared to the pyrrole analogue.

  • Stability: The stability of the trichloroacetyl group and its susceptibility to nucleophilic attack may vary among these compounds due to the electronic effects of the different heterocyclic cores.

Comparative Biological Activity

The biological activities of these structural analogues also show notable differences:

CompoundAntimicrobial ActivityAnticancer ActivityReference
1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazoleHighModerate
1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrroleModerateLow
1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrazoleLowHigh

This comparative analysis reveals that the heterocyclic core significantly influences the biological activity profile of these compounds. The imidazole derivative (our compound of interest) shows high antimicrobial activity but moderate anticancer activity, while the pyrazole analogue demonstrates the opposite trend.

These differences can be attributed to the distinct electronic properties, spatial arrangements, and interactions with biological targets that result from the different heterocyclic cores. Understanding these structure-activity relationships provides valuable insights for designing derivatives with optimized properties for specific applications, whether in antimicrobial therapy, cancer treatment, or other areas of medicinal chemistry.

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